molecular formula C7H3Br2N3 B2369138 5,8-Dibromopyrido[4,3-d]pyrimidine CAS No. 2228883-50-7

5,8-Dibromopyrido[4,3-d]pyrimidine

Cat. No. B2369138
CAS RN: 2228883-50-7
M. Wt: 288.93
InChI Key: SQAUPDJDJYWGFG-UHFFFAOYSA-N
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Description

5,8-Dibromopyrido[4,3-d]pyrimidine is a compound with the molecular formula C7H3Br2N3. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .

Scientific Research Applications

Chemistry of Pyrido[4,3-d]pyrimidines

The chemistry of pyrido[4,3-d]pyrimidines has been a subject of recent developments . The structure features, reactions, and synthetic methodologies of these compounds have been studied extensively . They have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

Anti-Inflammatory Activity

Pyrido[1,2-c]pyrimidines, a related group of compounds, have been reported for their effects on leukocyte functions in vitro and anti-inflammatory activity . This suggests that 5,8-Dibromopyrido[4,3-d]pyrimidine may also have potential anti-inflammatory applications.

Antimicrobial Properties

In addition to their anti-inflammatory activity, pyrido[1,2-c]pyrimidines have also been reported as having antimicrobial properties . This opens up another potential application for 5,8-Dibromopyrido[4,3-d]pyrimidine in the field of antimicrobial research.

Neurological Applications

Pyrido[1,2-c]pyrimidines are also known to possess a dual SSRI and 5-HT(1A) activity . This suggests that 5,8-Dibromopyrido[4,3-d]pyrimidine could potentially be used in the treatment of neurological disorders.

Synthesis of New Compounds

5,8-Dibromopyrido[4,3-d]pyrimidine can be used in the synthesis of new compounds . For example, the condensation of 5-acetyl-4-aminopyrimidines (AAPs) with DMF–DMA or dimethylacetamide dimethyl acetal at the amino group followed by the cyclization affords pyrido[2,3-d]pyrimidin-5(8H)-ones .

Pharmaceutical Testing

5,8-Dibromopyrido[4,3-d]pyrimidine is available for purchase for pharmaceutical testing . This suggests that it is being used in the development and testing of new pharmaceuticals.

properties

IUPAC Name

5,8-dibromopyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUPDJDJYWGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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